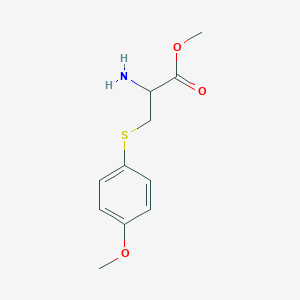

methyl S-(4-methoxyphenyl)cysteinate

Beschreibung

Methyl S-(4-methoxyphenyl)cysteinate is a cysteine-derived compound characterized by a 4-methoxyphenyl substituent attached to the sulfur atom of cysteine, with a methyl ester group at the carboxyl terminus. This structural motif is critical for its chemical reactivity and biological interactions. For instance, methyl N-(tert-butoxycarbonyl)-S-((4-methoxyphenyl)ethynyl)-D-cysteinate (a structurally analogous compound) was synthesized via copper/nickel-catalyzed alkynylation reactions, yielding a stable derivative with confirmed NMR and chromatographic profiles . The 4-methoxyphenyl group is recurrent in medicinal and agrochemical contexts, often enhancing bioavailability or target specificity .

Eigenschaften

Molekularformel |

C11H15NO3S |

|---|---|

Molekulargewicht |

241.31 g/mol |

IUPAC-Name |

methyl 2-amino-3-(4-methoxyphenyl)sulfanylpropanoate |

InChI |

InChI=1S/C11H15NO3S/c1-14-8-3-5-9(6-4-8)16-7-10(12)11(13)15-2/h3-6,10H,7,12H2,1-2H3 |

InChI-Schlüssel |

OCLXTLXZAMVCPB-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=CC=C(C=C1)SCC(C(=O)OC)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methyl S-(4-methoxyphenyl)cysteinate typically involves the reaction of cysteine with 4-methoxyphenyl methyl sulfone under basic conditions. The reaction proceeds through the formation of a thioether bond between the sulfur atom of cysteine and the methoxyphenyl group. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in a suitable solvent like methanol or ethanol.

Industrial Production Methods

Industrial production of methyl S-(4-methoxyphenyl)cysteinate may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional steps such as purification by recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl S-(4-methoxyphenyl)cysteinate can undergo various chemical reactions, including:

Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form thiols or disulfides.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and sodium periodate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles such as amines, thiols, or halides can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and disulfides.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound has been investigated for its potential biological activities, including antioxidant and anti-inflammatory properties.

Medicine: Research has explored its potential as a therapeutic agent for conditions such as ischemic stroke, where it may exert neuroprotective effects

Industry: It may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Wirkmechanismus

The mechanism by which methyl S-(4-methoxyphenyl)cysteinate exerts its effects involves several molecular targets and pathways:

Antioxidant Activity: The compound can scavenge free radicals and reduce oxidative stress by increasing the activity of antioxidant enzymes such as superoxide dismutase and catalase.

Anti-inflammatory Effects: It can inhibit the production of pro-inflammatory cytokines and reduce inflammation through the modulation of signaling pathways such as the PI3K/AKT pathway.

Neuroprotection: The compound may protect neurons from ischemic injury by reducing apoptosis and promoting cell survival through the activation of the MEK-ERK signaling pathway.

Vergleich Mit ähnlichen Verbindungen

Comparison with S-Aryl Cysteinate Derivatives

Methyl S-(4-methoxyphenyl)cysteinate belongs to a broader class of S-aryl cysteinate derivatives. These compounds vary in aryl substituents, which significantly influence their biological and physicochemical properties.

Herbicidal Activity

Evidence from herbicidal screening (Table 1) demonstrates that substituents on the S-aryl group modulate activity against target plants. Methyl S-(4-methoxyphenyl)cysteinate analogues were tested alongside derivatives with R₁ = 4-chlorobenzyl, 3,4,5-trimethoxyphenyl, and 4-nitrophenyl. Key findings include:

| Substituent (R₁) | Herbicidal Activity (Rape) | Herbicidal Activity (Barnyard Grass) |

|---|---|---|

| 4-Methoxyphenyl | Moderate inhibition | Weak inhibition |

| 4-Chlorobenzyl | Strong inhibition | Moderate inhibition |

| 3,4,5-Trimethoxyphenyl | High inhibition | Weak inhibition |

| 4-Nitrophenyl | Moderate inhibition | No activity |

The 4-methoxyphenyl derivative showed moderate activity against rape (Brassica napus) but weak efficacy against barnyard grass (Echinochloa crus-galli). In contrast, the 3,4,5-trimethoxyphenyl variant exhibited stronger anti-rape activity, likely due to enhanced electron-donating effects from multiple methoxy groups . The 4-chlorobenzyl group’s electronegativity improved barnyard grass targeting, suggesting substituent polarity influences species selectivity .

Comparison with Methyl Cysteinate

Methyl cysteinate (without the S-aryl group) is a simpler cysteine derivative. Studies show it enhances cesium (Cs⁺) accumulation in Arabidopsis thaliana by increasing internal cysteine levels and forming Cs⁺-cysteine complexes . In contrast, methyl S-(4-methoxyphenyl)cysteinate’s bulky aryl group may sterically hinder metal binding, redirecting its biological role toward herbicidal or antimicrobial applications. This structural divergence underscores how aryl modifications redirect functional priorities—from metal chelation in methyl cysteinate to enzyme inhibition or receptor binding in the 4-methoxyphenyl derivative .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.